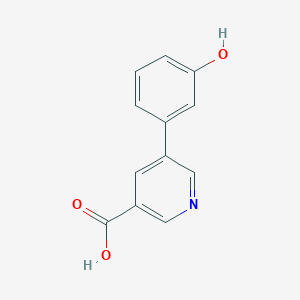

5-(3-Hydroxyphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-3-1-2-8(5-11)9-4-10(12(15)16)7-13-6-9/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOZRXCJNXHMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653501 | |

| Record name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181452-05-0 | |

| Record name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1181452-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Hydroxyphenyl)nicotinic Acid: A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Scaffold in Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality.[1][2][3][4][5] At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2][6][7][8][9][10][11] 5-(3-Hydroxyphenyl)nicotinic acid has garnered significant attention as a pivotal building block in the synthesis of PROTACs, primarily serving as a precursor to ligands that recruit E3 ubiquitin ligases.[12] This guide provides a comprehensive overview of the chemical properties, synthesis, and strategic application of this compound in the design and development of next-generation protein degraders.

Core Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be largely inferred from its constituent moieties: a nicotinic acid core and a 3-hydroxyphenyl substituent.

| Property | Value/Information | Source |

| IUPAC Name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | - |

| CAS Number | 1181452-05-0 | [13] |

| Molecular Formula | C₁₂H₉NO₃ | [6][12][13] |

| Molecular Weight | 215.2 g/mol | [6][12][13] |

| Physical Form | Solid | - |

| Purity | Typically >97% (commercial sources) | [13] |

| Storage | Room temperature, protected from light and moisture | [12] |

Structural and Electronic Features

The molecule's structure features a pyridine ring, a carboxylic acid group, and a phenolic hydroxyl group. These functional groups dictate its reactivity and utility in PROTAC synthesis. The nitrogen atom in the pyridine ring and the carboxylic acid group can participate in hydrogen bonding, influencing solubility and interactions with biological targets. The phenolic hydroxyl group and the carboxylic acid provide two key handles for chemical modification, particularly for the attachment of linkers in PROTAC design.

Solubility Profile (Predicted)

Based on the properties of nicotinic acid and phenolic compounds, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The solubility will be pH-dependent due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups, as well as the basic pyridine nitrogen.

Acidity and Basicity (pKa - Predicted)

Spectroscopic Characterization (Anticipated)

While specific spectra for this compound are not widely published, the expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents. The acidic protons of the carboxylic acid and hydroxyl groups would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for all 12 carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at the downfield end of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and phenol, a C=O stretching vibration for the carboxylic acid, and C=C and C=N stretching bands for the aromatic rings.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.2 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and other characteristic cleavages of the biaryl system.

Synthesis and Purification

Conceptual Synthetic Pathway

A common and versatile method for the synthesis of 5-aryl-nicotinic acids is the Suzuki cross-coupling reaction. A plausible synthetic route for this compound would involve the coupling of a 5-halonicotinic acid derivative with a 3-hydroxyphenylboronic acid derivative.

Caption: Conceptual Suzuki coupling route for synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

-

Esterification of 5-Bromonicotinic Acid: Protect the carboxylic acid of 5-bromonicotinic acid as a methyl or ethyl ester to prevent side reactions during the coupling step. This can be achieved using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

-

Suzuki Coupling: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve the 5-bromonicotinic acid ester and 3-hydroxyphenylboronic acid in a suitable solvent system like a mixture of toluene and water. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, typically sodium carbonate or potassium carbonate. Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification of the Ester: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis to the Final Product: Dissolve the purified ester in a mixture of methanol and water. Add a stoichiometric excess of a base like sodium hydroxide or lithium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Final Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.

Application in Targeted Protein Degradation: A Gateway to E3 Ligase Ligands

The primary utility of this compound in drug discovery is as a versatile intermediate for the synthesis of ligands that bind to E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) E3 ligase.[17][18][19] VHL is one of the most commonly recruited E3 ligases in PROTAC design.[19][20][21][22]

From Building Block to VHL Ligand

The structure of this compound provides the core scaffold that, with further modification, can mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). The key steps to transform this building block into a VHL ligand typically involve:

-

Amide Coupling: The carboxylic acid group is activated and coupled with a hydroxyproline derivative, a key recognition element for VHL.

-

Further Functionalization: The phenolic hydroxyl group serves as an attachment point for the linker of the PROTAC. This is often achieved through etherification with a linker containing a reactive functional group (e.g., an alkyne, azide, or halide) for subsequent conjugation to the target protein ligand.[6][8][10][23]

Caption: Workflow from building block to PROTAC.

Rationale for Experimental Design in PROTAC Synthesis

When utilizing this compound in a PROTAC synthesis campaign, the following considerations are paramount:

-

Linker Attachment Point: The choice of attaching the linker to the phenolic hydroxyl group is strategic. It positions the linker away from the key interactions between the nicotinic acid core and the VHL protein, minimizing disruption of binding.

-

Linker Composition and Length: The nature of the linker (e.g., PEG-based, alkyl chain) and its length are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][8][10][23] A library of linkers with varying lengths and compositions is often synthesized and tested to identify the optimal PROTAC.

-

Orthogonal Chemistry: The functional group at the terminus of the linker attached to the VHL ligand must be compatible with the chemistry used to attach the target protein ligand. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a popular choice due to its high efficiency and orthogonality.[8][16]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a key enabler in the design of sophisticated therapeutic agents. Its value lies in its structural features that make it an ideal starting point for the synthesis of potent E3 ligase ligands. As the field of targeted protein degradation continues to expand, the demand for versatile and well-characterized building blocks like this compound will undoubtedly grow. Further research into its specific physicochemical properties, the development of more efficient and scalable synthetic routes, and its incorporation into novel PROTAC architectures will be crucial for advancing this exciting area of drug discovery. The strategic use of this scaffold will continue to empower researchers to create novel therapeutics for a wide range of diseases, including those previously considered "undruggable."

References

- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. PROTACs and Targeted Protein Degradation [discoveryontarget.com]

- 4. Targeted Protein Degradation | PROTACs | Domainex [domainex.co.uk]

- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules - American Chemical Society [acs.digitellinc.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 11. mdpi.com [mdpi.com]

- 12. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 13. US20140315263A1 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]

- 14. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 21. Identification of ligands for E3 ligases with restricted expression using fragment-based methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

An In-Depth Technical Guide to 5-(3-Hydroxyphenyl)nicotinic Acid: A Novel Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 5-(3-Hydroxyphenyl)nicotinic acid (CAS Number: 1181452-05-0), a specialized chemical entity with significant potential in modern drug discovery. While detailed experimental data on this specific molecule is emerging, its structural architecture, combining the pharmacologically significant nicotinic acid scaffold with a hydroxyphenyl moiety, positions it as a valuable building block, particularly in the field of targeted protein degradation. This document synthesizes foundational knowledge of the parent nicotinic acid's pharmacology with the strategic application of this derivative in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, a plausible synthetic route, its potential biological roles based on the well-understood mechanisms of nicotinic acid, and its primary application as a building block for novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical tools for challenging biological targets.

Introduction: The Nicotinic Acid Scaffold and its Modern Applications

Nicotinic acid, also known as niacin or vitamin B3, is a well-established molecule with a long history in medicine, primarily for the management of dyslipidemia.[1] Its ability to modulate lipid profiles is largely mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[2][3] Beyond its metabolic roles, the nicotinic acid scaffold has garnered renewed interest as a versatile platform for the development of new chemical entities. The derivatization of the pyridine ring allows for the introduction of diverse functionalities, tailoring the molecule for specific biological targets and applications.

This compound represents a strategic evolution of this scaffold. The introduction of the 3-hydroxyphenyl group at the 5-position of the pyridine ring creates a biaryl structure that can engage in different biological interactions compared to the parent molecule. Crucially, this modification, and the presence of the carboxylic acid and phenol groups, make it an ideal component for covalent linkage in more complex therapeutic constructs. Commercial suppliers have classified this molecule as a "Protein Degrader Building Block," pointing towards its designed utility in the synthesis of PROTACs.[4] Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition.[5][6] This guide will explore this compound through the dual lenses of its nicotinic acid heritage and its forward-looking application in protein degradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1181452-05-0 | [4] |

| Molecular Formula | C₁₂H₉NO₃ | [4] |

| Molecular Weight | 215.2 g/mol | [4] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature | [4] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

Note: As this is a research chemical, comprehensive experimental data on properties like melting point, boiling point, and detailed solubility are not extensively published. Users should determine these properties empirically as needed.

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound has not been published, a highly plausible and efficient synthetic route can be designed based on well-established palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling.[7][8] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of a 5-halonicotinic acid derivative with 3-hydroxyphenylboronic acid. 5-Bromonicotinic acid is a commercially available and suitable starting material.

Diagram: Proposed Synthetic Workflow for this compound

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general Suzuki-Miyaura coupling procedures and should be optimized for this specific transformation.[9]

Materials:

-

5-Bromonicotinic acid

-

3-Hydroxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5-bromonicotinic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water.

-

Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of ~3-4 with 1M HCl. This will protonate the carboxylic acid and may precipitate the product.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Context and Potential Mechanisms of Action

The biological activity of this compound can be inferred from its structural relationship to nicotinic acid.

The GPR109A Signaling Pathway

Nicotinic acid is the primary agonist for the G-protein coupled receptor GPR109A.[10] This receptor is predominantly expressed in adipocytes and immune cells.[2] The activation of GPR109A by nicotinic acid initiates a signaling cascade that has significant metabolic and anti-inflammatory effects.

Diagram: GPR109A Signaling Pathway

Caption: Simplified GPR109A signaling cascade in adipocytes.

Mechanism in Adipocytes:

-

Binding and Activation: Nicotinic acid binds to GPR109A on the surface of adipocytes.[3]

-

G-Protein Activation: This binding activates the associated inhibitory G-protein (Gi).[11]

-

Inhibition of Adenylate Cyclase: The activated Gi protein inhibits the enzyme adenylate cyclase.

-

Reduction in cAMP: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). The ultimate effect is the inhibition of lipolysis, leading to a reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[2]

Anti-inflammatory Effects: Activation of GPR109A in immune cells, such as macrophages and neutrophils, has been shown to exert anti-inflammatory effects.[4][11] This is thought to be mediated through various pathways, including the inhibition of NF-κB signaling.[10]

Given its structural similarity, it is plausible that this compound could also act as a ligand for GPR109A. However, the substitution at the 5-position may alter its binding affinity and functional activity (agonist, partial agonist, or antagonist). This would require experimental validation through binding assays and functional screens.

Application in Targeted Protein Degradation: PROTACs

The primary and most exciting application for this compound is as a building block for Proteolysis Targeting Chimeras (PROTACs).[4]

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase.[12][13] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5] A PROTAC molecule consists of three key components:

-

A ligand for the Protein of Interest (POI).

-

A ligand for an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

Diagram: Mechanism of Action of a PROTAC

Caption: General mechanism of PROTAC-mediated protein degradation.

This compound as a VHL Ligand Precursor

The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design.[5][14] Small molecule ligands that bind to VHL are essential components of these PROTACs.[12][15] The structure of this compound, with its carboxylic acid and phenol functional groups, makes it an excellent starting point or "building block" for the synthesis of a VHL ligand. These functional groups provide convenient handles for attaching a chemical linker, which would then be connected to a ligand for the target protein.

The carboxylic acid can be converted to an amide, and the hydroxyl group can be etherified, allowing for the modular and flexible synthesis of a library of PROTAC molecules.[11][] By using this compound as a core fragment, medicinal chemists can rapidly synthesize and test various PROTACs with different linkers and POI ligands to identify the optimal degrader for a specific target.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for this compound, the safety precautions for the closely related nicotinic acid should be followed as a minimum standard.

General Precautions:

-

Eye Protection: Wear safety glasses or goggles. Nicotinic acid is known to cause serious eye irritation.[17][18]

-

Skin Protection: Wear protective gloves and a lab coat. Avoid prolonged or repeated skin contact.[15]

-

Respiratory Protection: Handle in a well-ventilated area or in a fume hood to avoid inhaling dust.[17]

-

Handling: Wash hands thoroughly after handling. Avoid ingestion and inhalation.[15]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[18]

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.

For detailed safety information, consult the MSDS for nicotinic acid (CAS 59-67-6).

Conclusion and Future Directions

This compound is a strategically designed molecule that stands at the intersection of classical pharmacology and next-generation therapeutic design. Its nicotinic acid core suggests a potential for interaction with the GPR109A receptor, while its functionalized biaryl structure makes it an invaluable building block for the synthesis of PROTACs. The true potential of this compound will be unlocked through further research, including:

-

Experimental validation of its synthesis and full analytical characterization.

-

Biological screening to determine its activity at the GPR109A receptor and other potential targets.

-

Incorporation into PROTAC constructs to assess its utility in targeted protein degradation against various disease-relevant proteins.

As the field of targeted protein degradation continues to expand, the demand for novel, versatile, and effective chemical building blocks will grow. This compound is poised to be a significant contributor to the development of this exciting therapeutic modality.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 3. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. VHL Targeting Ligands Plus Linkers | Degrader Building Blocks | Tocris Bioscience [tocris.com]

- 17. chemos.de [chemos.de]

- 18. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of 5-(3-Hydroxyphenyl)nicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Hydroxyphenyl)nicotinic acid, a structural analog of nicotinic acid (niacin), is poised to interact with key cellular signaling pathways central to metabolic and inflammatory regulation. This guide delineates its presumed mechanism of action, centered on the activation of the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2). By leveraging the extensive body of research on nicotinic acid, we provide a comprehensive framework for understanding and investigating the pharmacological effects of this compound. This document details the molecular interactions, downstream signaling cascades, and potential therapeutic implications, and offers detailed experimental protocols for the validation of its activity.

Introduction: The Scientific Rationale

Nicotinic acid, a long-standing therapeutic for dyslipidemia, exerts its effects through the activation of GPR109A.[1][2] The structural similarity of this compound to nicotinic acid strongly suggests a shared mechanism of action. The addition of a 3-hydroxyphenyl group at the 5-position of the pyridine ring may modulate the compound's potency, selectivity, and pharmacokinetic profile, making it a compelling subject for investigation in drug discovery and development. This guide will proceed under the well-founded hypothesis that this compound is a GPR109A agonist.

The Primary Target: GPR109A Receptor

GPR109A is a G-protein coupled receptor (GPCR) predominantly expressed in adipocytes and immune cells such as macrophages.[3] It is activated by nicotinic acid and the endogenous ketone body β-hydroxybutyrate.[4] The activation of GPR109A is responsible for the primary anti-lipolytic effects of nicotinic acid, which contribute to its beneficial impact on plasma lipid profiles.[5] Specifically, nicotinic acid has been shown to reduce low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[6][7][8]

Molecular Mechanism of Action: A Two-Pronged Signaling Cascade

Upon binding of an agonist like this compound, GPR109A initiates two primary signaling pathways: a Gαi-mediated pathway and a β-arrestin-mediated pathway.[4]

Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for GPR109A involves coupling to an inhibitory G-protein, Gαi.[3] This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][9][10] In adipocytes, the reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This results in a reduced release of free fatty acids into the circulation, thereby decreasing the substrate available for the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL).[11]

Caption: Gαi-mediated signaling cascade of GPR109A activation.

β-Arrestin-Mediated Pathway: G-protein Independent Signaling

In addition to G-protein coupling, GPR109A activation can recruit β-arrestin proteins.[4] This interaction can lead to receptor internalization and desensitization, as well as initiate G-protein independent signaling cascades. These pathways are implicated in some of the other effects of nicotinic acid, including potential anti-inflammatory actions. For instance, β-arrestin signaling can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK.

Caption: β-Arrestin-mediated signaling pathway following GPR109A activation.

Therapeutic Implications

The activation of GPR109A by this compound is expected to have several therapeutic implications, primarily in the management of dyslipidemia and cardiovascular disease.[12] Additionally, GPR109A's role in immune cells suggests potential applications in inflammatory conditions.

| Potential Therapeutic Effect | Underlying Mechanism | Key References |

| Lowering Triglycerides and LDL-C | Inhibition of lipolysis in adipocytes via the Gαi pathway, reducing free fatty acid flux to the liver. Direct inhibition of hepatic diacylglycerol acyltransferase-2 (DGAT2). | [6],[13] |

| Increasing HDL-C | Decreased hepatic uptake of apolipoprotein A-I, a key component of HDL. | [6] |

| Anti-inflammatory Effects | GPR109A activation in immune cells can suppress inflammatory signaling pathways. For example, it can inhibit the Akt/mTOR pathway and promote anti-inflammatory properties in macrophages and dendritic cells. | [14],[15] |

| Neuroprotection | Increased dietary intake of niacin has been correlated with a reduced risk of Alzheimer's disease. Clinical trials are exploring the use of niacin for neurodegenerative diseases. | [16] |

Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

GPR109A Activation Assay (cAMP Measurement)

This assay directly measures the functional consequence of GPR109A activation through the Gαi pathway.

Objective: To determine if this compound activates GPR109A and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture: Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

-

Cell Treatment:

-

Pre-treat the cells with the test compounds for 15-30 minutes.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Caption: Workflow for the GPR109A activation assay.

β-Arrestin Recruitment Assay

This assay assesses the ability of the compound to induce GPR109A interaction with β-arrestin.

Objective: To determine if this compound promotes the recruitment of β-arrestin to GPR109A.

Methodology:

-

Cell Line: Utilize a cell line engineered for β-arrestin recruitment assays, such as the PathHunter® system, where GPR109A is tagged with a fragment of β-galactosidase and β-arrestin is fused to the complementing fragment.

-

Cell Seeding and Treatment: Seed the cells and treat with serial dilutions of this compound.

-

Detection: Upon agonist-induced recruitment, the β-galactosidase fragments come into proximity, forming an active enzyme. Add a chemiluminescent substrate and measure the light output.

-

Data Analysis: Generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.

Conclusion

The available evidence strongly supports the hypothesis that this compound acts as an agonist for the GPR109A receptor. Its mechanism of action is likely to mirror that of nicotinic acid, involving the inhibition of adenylyl cyclase via Gαi and the engagement of β-arrestin signaling pathways. These actions are predicted to translate into beneficial effects on lipid metabolism and inflammation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this proposed mechanism and for the further characterization of this promising compound.

References

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 12. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acid: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nicotinic Acid for the Treatment of Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

In Vitro Evaluation of 5-(3-Hydroxyphenyl)nicotinic Acid: A Technical Guide for Preclinical Assessment

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 5-(3-Hydroxyphenyl)nicotinic acid, a novel compound featuring both a nicotinic acid scaffold and a phenolic moiety. Recognizing the distinct and potentially synergistic bioactivities of these two structural components, this document outlines a strategic, multi-tiered approach to elucidate the compound's antioxidant, anti-inflammatory, and metabolic modulatory properties. We present detailed, field-proven protocols for a suite of biochemical and cell-based assays, moving beyond simple procedural steps to explain the causal rationale behind experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to conduct a rigorous preclinical assessment of this and structurally related compounds. All methodologies are designed as self-validating systems, and all claims are substantiated with citations to authoritative sources.

Introduction: A Molecule of Bimodal Potential

This compound presents a compelling subject for investigation in drug discovery. Its structure uniquely combines two pharmacologically significant motifs:

-

The Nicotinic Acid Core: As a derivative of niacin (Vitamin B3), this part of the molecule suggests a potential role in modulating lipid metabolism and cellular energy pathways. Nicotinic acid is known to influence lipid profiles by reducing the synthesis of low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) cholesterol[1][2]. These effects are partly mediated through the activation of G protein-coupled receptors like HCA₂[3]. Furthermore, as a precursor to NAD and NADP, it is central to cellular redox reactions and energy metabolism[1][4].

-

The Phenolic Group (Resorcinol-like structure): The 3-hydroxyphenyl attachment is characteristic of phenolic compounds, which are widely recognized for their potent antioxidant and anti-inflammatory activities[5]. Phenolic compounds are excellent radical scavengers and can modulate inflammatory signaling pathways, making them a cornerstone of research into chronic diseases.

The confluence of these two moieties in a single molecule raises the hypothesis of synergistic or novel activities. This guide provides the strategic and technical framework to dissect these potential effects in vitro.

Foundational Assessment: Antioxidant Capacity

A primary and fundamental characteristic to establish for a phenolic compound is its antioxidant potential. This property underpins many other potential biological activities, including anti-inflammatory effects. We propose a trio of assays that measure different facets of antioxidant action, providing a robust and comprehensive profile.

Rationale for a Multi-Assay Approach

No single antioxidant assay can fully capture the complex nature of antioxidant activity. Therefore, we utilize a panel of tests based on different mechanisms:

-

DPPH Assay: Measures the capacity for hydrogen atom donation.

-

FRAP Assay: Measures the ability to reduce ferric iron (electron donation).

-

ABTS Assay: Measures both hydrogen and electron donation and is effective for both hydrophilic and lipophilic compounds.

Together, these assays provide a well-rounded assessment of the compound's radical scavenging and reducing capabilities.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Causality Behind Experimental Choices: This assay is a rapid and reliable first-pass screen for radical scavenging. The stable DPPH radical has a deep violet color that is neutralized to a pale yellow upon accepting a hydrogen atom from an antioxidant. The simplicity and speed of this colorimetric assay make it an excellent starting point.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the solution is fresh and protected from light.

-

Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to create a stock solution (e.g., 10 mg/mL).

-

Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a positive control (e.g., Ascorbic acid or Trolox) at the same concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each sample dilution.

-

Add 100 µL of the 0.1 mM DPPH working solution to each well.

-

Include a blank control (100 µL solvent + 100 µL DPPH solution).

-

Include a sample blank for each concentration to correct for any intrinsic color of the compound (100 µL sample + 100 µL methanol).

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - (Abs_sample - Abs_sample_blank)) / Abs_control] * 100

-

Plot the % scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Experimental Protocol: FRAP (Ferric Reducing Antioxidant Power) Assay

Causality Behind Experimental Choices: The FRAP assay measures the ability of a compound to act as an electron donor, a key mechanism of antioxidant action. It operates at a low pH, which can be a limitation, but it provides a direct measure of the total reducing power of the sample.

Detailed Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare using sodium acetate and acetic acid.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

-

Standard: Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100 to 1000 µM).

-

-

Assay Procedure:

-

Add 180 µL of the FRAP reagent to wells of a 96-well plate.

-

Add 20 µL of the test compound dilutions or standards to the respective wells.

-

-

Incubation and Measurement:

-

Incubate at 37°C for 6-10 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Calculate the net absorbance for each sample and standard.

-

Plot the standard curve and determine the FRAP value of the test compound, expressed as µM Fe(II) equivalents.

-

Data Presentation: Antioxidant Activity

All quantitative data should be summarized in a clear, tabular format for easy comparison.

| Assay | Test Compound/Control | IC₅₀ (µg/mL) | FRAP Value (µM Fe(II) Eq. at 100 µg/mL) |

| DPPH | This compound | [Placeholder Value] | N/A |

| Ascorbic Acid (Control) | [Placeholder Value] | N/A | |

| FRAP | This compound | N/A | [Placeholder Value] |

| Trolox (Control) | N/A | [Placeholder Value] |

Mechanistic Insight: Anti-inflammatory Potential

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Given the phenolic nature of the test compound and the known roles of nicotinic acid derivatives in inflammation, a thorough in vitro assessment is warranted.

Experimental Workflow: A Tiered Approach to Anti-inflammatory Screening

We propose a logical progression from simple biochemical assays to more complex enzyme-based and cell-based models.

Caption: Tiered workflow for in vitro anti-inflammatory evaluation.

Protocol: Inhibition of Protein Denaturation

Causality Behind Experimental Choices: Protein denaturation is a hallmark of inflammation. This assay provides a simple, rapid screen to determine if the compound can prevent heat-induced denaturation of protein (typically bovine serum albumin or egg albumin), mimicking the protein damage that occurs in inflammatory conditions. It is an excellent indicator of broad anti-inflammatory potential.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

-

Prepare various concentrations of the test compound and a standard drug (e.g., Diclofenac Sodium) in PBS.

-

-

Assay Procedure:

-

To 0.5 mL of each compound/standard dilution, add 0.5 mL of the 1% BSA solution.

-

A control consists of 0.5 mL of PBS and 0.5 mL of 1% BSA.

-

-

Incubation and Measurement:

-

Incubate all samples at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

Cool the samples to room temperature.

-

Measure the turbidity (absorbance) at 660 nm.

-

-

Data Analysis:

-

Calculate the percentage inhibition of denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value.

-

Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

Causality Behind Experimental Choices: COX-2 is a key inducible enzyme that synthesizes prostaglandins, which are potent mediators of inflammation and pain[6]. Selective inhibition of COX-2 is the mechanism of action for many modern NSAIDs. This assay directly tests the compound's ability to inhibit this critical inflammatory pathway. We focus on COX-2 for its relevance to pathological inflammation, though a parallel COX-1 assay can be run to determine selectivity.

Detailed Protocol (Colorimetric Method):

-

Reagents and Materials:

-

Human recombinant COX-2 enzyme.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Substrate: Arachidonic Acid.

-

Chromogenic probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Test compound and a selective COX-2 inhibitor control (e.g., Celecoxib).

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, heme, and the COX-2 enzyme.

-

Add the test compound at various concentrations or the vehicle control (DMSO).

-

Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Add the TMPD probe.

-

Initiate the reaction by adding arachidonic acid.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance kinetically at 590 nm for 5-10 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percentage of inhibition for each concentration relative to the vehicle control and calculate the IC₅₀ value.

-

Data Presentation: Anti-inflammatory Activity

| Assay | Test Compound/Control | IC₅₀ (µg/mL) |

| Protein Denaturation | This compound | [Placeholder Value] |

| Diclofenac Sodium (Control) | [Placeholder Value] | |

| COX-2 Inhibition | This compound | [Placeholder Value] |

| Celecoxib (Control) | [Placeholder Value] | |

| 5-LOX Inhibition | This compound | [Placeholder Value] |

| Quercetin (Control) | [Placeholder Value] |

Advanced Assessment: Metabolic Modulation

The nicotinic acid moiety strongly suggests that this compound could influence metabolic pathways, particularly within adipocytes. The 3T3-L1 preadipocyte cell line is a robust and widely accepted model for studying adipogenesis and lipid metabolism in vitro[7][8][9][10].

Rationale for Using the 3T3-L1 Model

3T3-L1 cells are mouse embryonic fibroblasts that can be chemically induced to differentiate into mature, lipid-accumulating adipocytes. This model allows us to assess the compound's effect on:

-

Adipogenesis: The formation of new fat cells.

-

Lipid Accumulation: The storage of triglycerides within these cells.

-

Expression of Metabolic Genes: The underlying molecular changes.

Experimental Workflow: Adipocyte Differentiation and Analysis

Caption: Workflow for 3T3-L1 adipocyte differentiation and analysis.

Protocol: 3T3-L1 Differentiation and Oil Red O Staining

Causality Behind Experimental Choices: This protocol uses a standard hormonal cocktail (MDI: IBMX, Dexamethasone, Insulin) to trigger the transcriptional cascade that drives adipogenesis[7]. The test compound is added throughout the process to assess its impact on differentiation and maturation. Oil Red O is a lipid-soluble dye that specifically stains neutral triglycerides, providing a direct visual and quantifiable measure of intracellular lipid accumulation[11][12][13].

Detailed Protocol:

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum until confluent (Day 0).

-

-

Differentiation Induction:

-

Day 0: Two days post-confluence, change the medium to DMEM with 10% Fetal Bovine Serum (FBS) supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin (MDI medium). Add the test compound or vehicle control at desired concentrations.

-

Day 2: Remove the MDI medium and replace it with DMEM/10% FBS containing only 1 µg/mL insulin and the test compound.

-

Day 4 onwards: Replace the medium every two days with DMEM/10% FBS containing the test compound. Full differentiation is typically observed by Day 8.

-

-

Oil Red O Staining:

-

Wash differentiated cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Allow cells to dry completely.

-

Add Oil Red O working solution (0.21% in 60% isopropanol, filtered) and incubate for 10-20 minutes.

-

Wash extensively with water to remove unbound dye.

-

-

Quantification:

-

Visually inspect and photograph the cells under a microscope.

-

To quantify, elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with shaking.

-

Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.

-

Data Presentation: Metabolic Modulation

| Compound Concentration | Absorbance at 510 nm (Mean ± SD) | % Lipid Accumulation (Relative to Control) |

| Vehicle Control (0 µM) | [Placeholder Value] | 100% |

| 1 µM | [Placeholder Value] | [Placeholder Value] |

| 10 µM | [Placeholder Value] | [Placeholder Value] |

| 50 µM | [Placeholder Value] | [Placeholder Value] |

| Rosiglitazone (Positive Control) | [Placeholder Value] | [Placeholder Value] |

Underlying Mechanisms: Key Signaling Pathways

To provide a mechanistic context for the observed results, it is crucial to understand the key signaling pathways likely modulated by this compound.

NF-κB Pathway in Inflammation

The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2[14][15][16]. Many anti-inflammatory phenolic compounds exert their effects by inhibiting this pathway.

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress[2][17]. Phenolic compounds are well-known activators of this pathway, leading to the transcription of numerous antioxidant and detoxification enzymes.

Caption: The Nrf2 antioxidant response pathway.

AMPK and PPAR Pathways in Metabolism

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis[18][19][20]. Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ in adipose tissue, are master regulators of adipogenesis and lipid metabolism[21][22][23][24]. Both pathways are potential targets for a molecule with a nicotinic acid core.

Caption: Overview of AMPK and PPARγ metabolic signaling pathways.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial in vitro characterization of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and metabolic modulatory properties, researchers can build a comprehensive preclinical profile. Positive results from this panel of assays would justify advancing the compound to more complex cell-based models (e.g., co-culture systems, primary human cells) and subsequently to in vivo studies to validate these initial findings in a physiological context. The bimodal nature of this compound makes it a promising candidate, and the structured approach outlined herein will be critical in unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 20. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. commerce.bio-rad.com [commerce.bio-rad.com]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nicotinic acid (Niacin, Vitamin B3), a fundamental component of cellular metabolism, has long been recognized for its therapeutic potential, most notably in the management of dyslipidemia.[1][2][3] However, the therapeutic utility of the parent molecule is often constrained by side effects, such as cutaneous flushing, which are primarily mediated by the G protein-coupled receptor GPR109A.[4] This has catalyzed a sustained and evolving effort in medicinal chemistry to design and synthesize novel nicotinic acid derivatives. These new chemical entities aim to either refine the interaction with established targets to mitigate side effects or to engage entirely new biological targets, thereby unlocking therapeutic applications in oncology, inflammation, and infectious diseases.[5][6][7] This guide provides an in-depth technical exploration of the core principles and practical methodologies underpinning the discovery and synthesis of next-generation nicotinic acid derivatives. It is structured to provide not just protocols, but the strategic rationale behind the design, synthesis, and evaluation workflow, empowering researchers to navigate this promising chemical space with expertise and confidence.

Strategic Foundations for Derivative Design

The journey from the nicotinic acid scaffold to a novel therapeutic agent begins with a clear design strategy. This is not a random walk through chemical space but a targeted exploration guided by a deep understanding of molecular interactions and disease biology.

Target-Centric Design: Beyond Lipid Lowering

While the historical focus has been on modulating lipid metabolism through GPR109A agonism, the pyridine-3-carboxylic acid core is a versatile pharmacophore.[8][9][10] Modern discovery campaigns are increasingly focused on novel targets where this motif can be optimized for high-affinity binding.

-

Enzyme Inhibition: The pyridine ring can serve as a crucial hydrogen bond acceptor or donor, anchoring ligands within the active sites of enzymes. Targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in oncology, dihydrofolate reductase in microbiology, and cyclooxygenase (COX) enzymes in inflammation are prominent examples.[6][7][11]

-

Receptor Modulation: Beyond GPR109A, nicotinic acetylcholine receptors (nAChRs) represent a complex family of ligand-gated ion channels where nicotinic acid derivatives can act as modulators.[12]

-

Antimicrobial Scaffolds: The scaffold is a common feature in antitubercular agents and can be elaborated to yield potent antibacterial and antifungal compounds.[13][14]

The Role of In Silico Modeling in Hypothesis Generation

Before a single flask is warmed, computational tools provide an indispensable framework for prioritizing synthetic targets. This initial step saves significant resources by focusing efforts on compounds with the highest probability of success.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, docking studies can reveal key interactions between a novel derivative and the active site of a target enzyme, guiding the placement of functional groups to maximize binding affinity.[7][15][16]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity.[17][18][19] By analyzing these relationships, researchers can predict the activity of unsynthesized analogs and identify the physicochemical properties (e.g., sterics, electronics, hydrophobicity) that drive potency.[17][20]

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is crucial for early-stage drug development. In silico tools can predict properties like oral bioavailability and potential toxicity, allowing for the early deselection of compounds likely to fail in later stages.[15]

The overall discovery workflow, integrating computational design with synthesis and biological evaluation, is a cyclical and iterative process.

Caption: Iterative workflow for the discovery of novel nicotinic acid derivatives.

The Synthetic Toolkit: From Classical Reactions to Modern Methodologies

The translation of in silico designs into tangible molecules requires a robust and flexible synthetic chemistry platform. While classical methods for amide and ester formation remain relevant, modern techniques like cross-coupling and C-H functionalization have revolutionized the ability to create chemical diversity.

Foundational Synthetic Strategies

The carboxylic acid group of nicotinic acid is the primary handle for derivatization. Standard transformations are often the first step in more complex synthetic routes.

-

Amide and Ester Formation: The conversion of nicotinic acid to nicotinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, provides a highly reactive intermediate for the synthesis of amides and esters.[21] Alternatively, direct coupling with amines or alcohols using coupling reagents like DCC or EDC is common.

-

Hydrazide and Heterocycle Synthesis: A particularly fruitful avenue involves the reaction of nicotinic acid esters with hydrazine hydrate to form nicotinic acid hydrazide.[5][22] This key intermediate is a versatile precursor for a wide array of heterocyclic derivatives, such as 1,3,4-oxadiazoles and acylhydrazones, which have shown significant antimicrobial activity.[13]

Caption: Common synthetic pathway to acylhydrazone and oxadiazole derivatives.

Advanced Methodologies for Core Diversification

To access novel chemical space and fine-tune structure-activity relationships, medicinal chemists employ powerful modern reactions that functionalize the pyridine ring itself.

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, and Sonogashira couplings are indispensable for creating C-C bonds.[23][24][25] Starting with a halo-substituted nicotinic acid (e.g., 2-bromo-nicotinic acid), these methods allow for the precise installation of aryl, vinyl, and alkynyl groups, respectively.[26] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with the coordinating nitrogen and acidic proton of the nicotinic acid scaffold.[26]

-

C-H Functionalization: This cutting-edge strategy avoids the need for pre-functionalized starting materials (like halo-pyridines) by directly converting a C-H bond on the pyridine ring into a new C-C or C-heteroatom bond.[1][14][27] While challenging due to the electron-deficient nature of the pyridine ring, methods involving transition-metal catalysis or pyridine N-oxide intermediates have been developed to achieve regioselective functionalization at the C2, C3, or C4 positions.[1][4]

-

Enzymatic Synthesis: As a green chemistry alternative, biocatalysis offers a highly selective and efficient means of synthesis under mild conditions.[5][28] Enzymes like nitrilases can convert 3-cyanopyridine directly to nicotinic acid with high yields, avoiding the harsh reagents and high temperatures of traditional chemical methods.[13][28][29] This approach is particularly valuable for the synthesis of the core scaffold and can be extended to produce chiral derivatives.

Experimental Protocols: From Synthesis to Biological Evaluation

Scientific integrity rests on reproducible, well-documented experimental methods. This section provides self-validating, step-by-step protocols for key synthetic and biological procedures.

Protocol: Synthesis of a Nicotinic Acid Acylhydrazone Derivative

This protocol describes the synthesis of an acylhydrazone from nicotinic acid hydrazide and an appropriate aldehyde, a common first step in creating libraries for antimicrobial screening.[13]

Materials:

-

Nicotinic acid hydrazide (1.0 eq)

-

Substituted aldehyde (e.g., 5-nitrofuran-2-carbaldehyde) (1.1 eq)

-

Ethanol (96%)

-

Reflux condenser, magnetic stirrer, heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Dissolve nicotinic acid hydrazide (0.01 mol) in 20 mL of 96% ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add the substituted aldehyde (0.011 mol) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the solution to cool to room temperature.

-

Place the flask in a refrigerator (4°C) for 24 hours to facilitate precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified acylhydrazone.

-

Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of novel compounds.[3][6]

Materials:

-

Human cancer cell lines (e.g., HCT-15, PC-3)[6]

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

Test compound (nicotinic acid derivative) dissolved in DMSO

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be <0.5%.

-

Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Measurement in RAW 264.7 Macrophages)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophage cells stimulated with lipopolysaccharide (LPS).[30][31]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (nicotinic acid derivative) dissolved in DMSO

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to each 100 µL of supernatant and standard in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration in the samples using the standard curve. A reduction in nitrite concentration compared to the LPS-only control indicates anti-inflammatory activity.

-

A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.[32]

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Quantitative Data Summary

Summarizing biological activity data in a tabular format allows for direct comparison of compound potency.

Table 1: Comparative In Vitro Activity of Novel Nicotinic Acid Derivatives

| Compound ID | R¹ Group | R² Group | Target/Assay | IC₅₀ / MIC (µM) |

| NA-01 | H | H | VEGFR-2 Inhibition | > 100 |

| NA-02 | 4-Cl-Ph | H | VEGFR-2 Inhibition | 5.2 ± 0.4 |

| NA-03 | 3,4-di-OMe-Ph | H | VEGFR-2 Inhibition | 1.8 ± 0.2 |

| NA-04 | H | 5-nitrofuran | S. aureus (MIC) | 7.81 |

| NA-05 | H | 4-Br-Ph | S. aureus (MIC) | 15.62 |

| NA-06 | H | Ph | S. aureus (MIC) | > 50 |

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[6][13]

Decoding the Structure-Activity Relationship (SAR)

From the data in Table 1, several SAR insights can be derived:

-

For VEGFR-2 Inhibition: The unsubstituted parent compound (NA-01) is inactive. The addition of a substituted phenyl group at the R¹ position is critical for activity. Electron-donating groups (dimethoxy, NA-03) appear to be more favorable than electron-withdrawing groups (chloro, NA-02), suggesting a specific electronic requirement in the binding pocket.

-

For Antibacterial Activity: The nature of the R² substituent on an acylhydrazone scaffold drastically impacts antibacterial potency. A 5-nitrofuran ring (NA-04) confers the highest activity against S. aureus.[13] A bromo-substituted phenyl ring (NA-05) retains some activity, while an unsubstituted phenyl ring (NA-06) is largely inactive. This points to the importance of the heterocyclic nitro group for the antimicrobial mechanism.

These observations directly inform the next round of synthesis. For VEGFR-2 inhibitors, one might explore other electron-rich aromatic or heteroaromatic groups at R¹. For antibacterial agents, analogs retaining the 5-nitrofuran motif while modifying other parts of the molecule would be a logical next step.

Conclusion and Future Directions

The discovery of novel nicotinic acid derivatives is a dynamic and highly promising field of medicinal chemistry. By integrating rational, target-aware design with a versatile synthetic toolkit and robust biological evaluation, researchers can systematically navigate this rich chemical space. The strategic application of modern synthetic methods like palladium-catalyzed cross-coupling and C-H functionalization is key to unlocking unprecedented molecular diversity. Concurrently, the rigorous application of in vitro assays and computational modeling ensures that synthetic efforts are directed toward compounds with the highest therapeutic potential. The continued exploration of this scaffold, guided by the principles outlined in this guide, is poised to deliver the next generation of therapeutics for a wide spectrum of human diseases.

References

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. nobelprize.org [nobelprize.org]

- 25. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 28. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 5-(3-Hydroxyphenyl)nicotinic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-Hydroxyphenyl)nicotinic acid

Prepared by: Gemini, Senior Application Scientist

Abstract